molecular formula C12H11NO4S B8428854 5-[4-(2-Oxoethoxy)benzyl]thiazolidine-2,4-dione

5-[4-(2-Oxoethoxy)benzyl]thiazolidine-2,4-dione

Cat. No.: B8428854
M. Wt: 265.29 g/mol
InChI Key: JNOPJSKJVOAVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-Oxoethoxy)benzyl]thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetaldehyde

InChI

InChI=1S/C12H11NO4S/c14-5-6-17-9-3-1-8(2-4-9)7-10-11(15)13-12(16)18-10/h1-5,10H,6-7H2,(H,13,15,16)

InChI Key

JNOPJSKJVOAVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 ml of 6N aqueous hydrochloric acid were added to a solution of 10.07 g of 5-[4-(2,2-diethoxyethoxy)benzyl]thiazolidine-2,4-dione (prepared as described in Preparation 46) in 80 ml of tetrahydrofuran, and the resulting mixture was allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure. The residue was diluted with water, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 2:3 by volume mixture of hexane and ethyl acetate as the eluent, to give 5.92 g of the title compound having Rf=0.37 (on silica gel thin layer chromatography using a 1:2 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
5-[4-(2,2-diethoxyethoxy)benzyl]thiazolidine-2,4-dione
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCOC(COc1ccc(CC2SC(=O)NC2=O)cc1)OCC
Quantity
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Type
reactant
Reaction Step One
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reactant
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Synthesis routes and methods III

Procedure details

10.07 g of 5-[4-(2,2-diethoxyethoxy)benzyl]thiazolidine-2,4-dione (prepared as described in Preparation 19) were dissolved in 80 ml of tetrahydrofuran, and then 20 ml of 6N aqueous hydrochloric acid were added to the resulting solution. The mixture was then left to stand at room temperature overnight. At the end of this time, the solvent was removed from the reaction mixture by evaporation under reduced pressure, and water was added to the resulting residue, which was then extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The ethyl acetate was removed from the extract by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 3:2 by volume mixture of ethyl acetate and hexane as the eluent, to give 5.92 g of the title compound having an Rf value of 0.37 (on silica gel thin layer chromatography, using a 2:1 by volume mixture of ethyl acetate and hexane as the developing solvent).
Name
5-[4-(2,2-diethoxyethoxy)benzyl]thiazolidine-2,4-dione
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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